molecular formula C17H16N2OS3 B2695768 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 919839-67-1

4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2695768
CAS RN: 919839-67-1
M. Wt: 360.51
InChI Key: WRYPMFJLKDJTLE-UHFFFAOYSA-N
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Description

The compound “4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an isopropylthio group, a thiophenyl group, a thiazole ring, and a benzamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a heterocyclic ring containing both sulfur and nitrogen atoms. The isopropylthio group would be attached to one carbon of the thiazole ring, while the thiophenyl group would be attached to another carbon of the thiazole ring. The benzamide moiety would be attached to the nitrogen atom of the thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups in the molecule means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds structurally similar to 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, exploring their chemical properties and reactions. For instance, a study on thiophene derivatives has revealed methods for synthesizing various heterocyclic compounds, demonstrating the versatility and reactivity of thiophene-based systems (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another research effort focused on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting an efficient and cleaner approach to compound formation (Saeed, 2009).

Antimicrobial and Antitubercular Activities

Several studies have explored the biological activities of compounds within this chemical class, including antimicrobial and antitubercular properties. For example, the synthesis and pharmacological evaluation of sulfonyl derivatives related to isopropyl thiazole have shown significant antimicrobial and antitubercular effects (Kumar, Prasad, & Chandrashekar, 2013). This research indicates the potential of these compounds in addressing infectious diseases caused by bacteria and Mycobacterium tuberculosis.

Anticancer Evaluation

Compounds analogous to this compound have been evaluated for their anticancer activities. A study on the design, synthesis, and anticancer evaluation of specific benzamide derivatives against various cancer cell lines has provided insights into their potential therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Crystal Structure Analysis

Crystallographic studies have been conducted to understand the molecular and crystal structures of related compounds, which is crucial for elucidating their chemical behavior and interaction mechanisms. One such study reported the crystal structure of a compound closely related to the target molecule, providing valuable data on its molecular arrangement and interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied .

properties

IUPAC Name

4-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c1-11(2)23-13-7-5-12(6-8-13)16(20)19-17-18-14(10-22-17)15-4-3-9-21-15/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYPMFJLKDJTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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